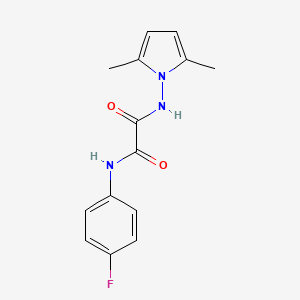
N'-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)oxamide
Descripción general
Descripción
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups and an ethanediamide moiety attached to a fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with Methyl Groups:
Attachment of the Ethanediamide Moiety: The ethanediamide moiety can be introduced by reacting the substituted pyrrole with ethylenediamine under appropriate conditions.
Introduction of the Fluorophenyl Group: The final step involves the reaction of the intermediate compound with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Various substituted derivatives of the fluorophenyl group.
Aplicaciones Científicas De Investigación
N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and interactions.
Industrial Applications: It may be utilized in the synthesis of advanced polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-chlorophenyl)ethanediamide
- N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-bromophenyl)ethanediamide
- N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-methylphenyl)ethanediamide
Comparison: N-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(4-fluorophenyl)ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.
Propiedades
IUPAC Name |
N'-(2,5-dimethylpyrrol-1-yl)-N-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-9-3-4-10(2)18(9)17-14(20)13(19)16-12-7-5-11(15)6-8-12/h3-8H,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTAPOSLTGPECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


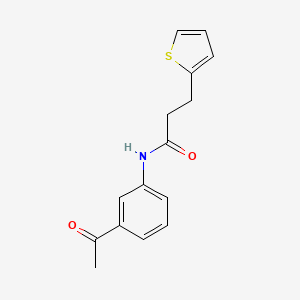
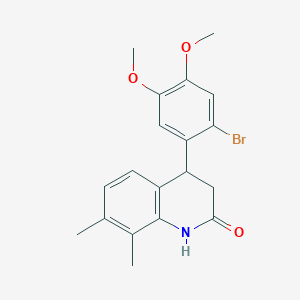
![2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4237054.png)
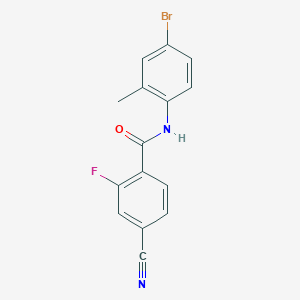
![N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4237062.png)

![5-CHLORO-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4237074.png)
![N-cyclohexyl-N'-[6-(2-methoxyphenoxy)-3-pyridinyl]thiourea](/img/structure/B4237082.png)

![isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4237087.png)
![Morpholin-4-yl[3-(4-nitrophenoxy)phenyl]methanone](/img/structure/B4237110.png)
![[4-(Azepane-1-sulfonyl)-piperazin-1-yl]-m-tolyl-methanone](/img/structure/B4237112.png)
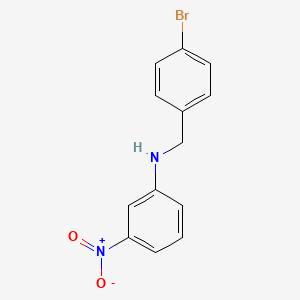
![1-(3-{5-[(2-chloro-6-fluorobenzyl)thio]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B4237117.png)
